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Navigating the Landscape of Phenoxybenzamine-d5: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Phenoxybenzamine-d5	
Cat. No.:	B3089003	Get Quote

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This technical guide provides an in-depth overview of the commercial availability, suppliers, and technical specifications of **Phenoxybenzamine-d5**, a critical internal standard for the accurate quantification of the α -adrenergic antagonist, Phenoxybenzamine. Tailored for researchers, scientists, and drug development professionals, this document outlines key data, experimental protocols, and the underlying signaling pathways to facilitate its effective use in a laboratory setting.

Commercial Availability and Key Suppliers

Phenoxybenzamine-d5 is readily available from a number of reputable chemical suppliers specializing in stable isotope-labeled compounds. Its primary application is as an internal standard in analytical methodologies, particularly for mass spectrometry-based quantification of Phenoxybenzamine in biological matrices. The deuterated analog allows for correction of variability during sample preparation and analysis, ensuring high accuracy and precision.

Below is a summary of prominent suppliers and their product specifications.

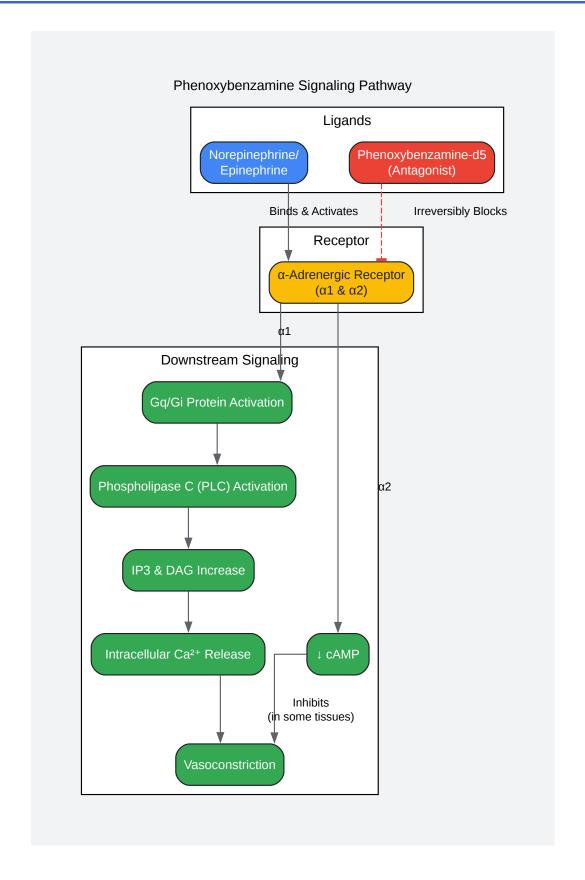


Supplier	Product Name	CAS Number	Molecular Formula	Chemical Purity	Isotopic Enrichment
Cayman Chemical	Phenoxybenz amine-d5 (hydrochlorid e)	1329838-45- 0	C18H17D5CIN O · HCI	≥98% (Phenoxyben zamine)	≥98% deuterated forms (d1-d5); ≤2% do[1]
MedchemExp ress	Phenoxybenz amine-d5 hydrochloride	1329838-45- 0	C18H17D5Cl2 NO	>98%	Not explicitly stated
LGC Standards (Toronto Research Chemicals)	Phenoxybenz amine-d5 Hydrochloride	1329838-45- 0	C18H17D5Cl2 NO	Not explicitly stated	Not explicitly stated
Simson Pharma Limited	Phenoxybenz amine-D5 Hydrochloride	1329838-45- 0	Not explicitly stated	High Quality, Certificate of Analysis provided	Not explicitly stated
Veeprho	Phenoxybenz amine-D5 (HCl Salt)	1329838-45- 0	Not explicitly stated	Certificate of Analysis provided	Not explicitly stated

Mechanism of Action: Signaling Pathway

Phenoxybenzamine is a non-selective, irreversible antagonist of α -adrenergic receptors ($\alpha 1$ and $\alpha 2$). It forms a covalent bond with the receptor, leading to a long-lasting blockade. This action inhibits the vasoconstrictive effects of endogenous catecholamines like norepinephrine and epinephrine, resulting in vasodilation and a drop in blood pressure. The signaling pathway is depicted below.





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Caption: Irreversible antagonism of α -adrenergic receptors by Phenoxybenzamine.



Experimental Protocols: Quantification by LC-MS/MS

The use of **Phenoxybenzamine-d5** as an internal standard is crucial for the accurate quantification of Phenoxybenzamine in biological matrices such as plasma. Below is a representative experimental protocol for a validated LC-MS/MS method.

3.1 Sample Preparation (Protein Precipitation)

- To a 100 μL aliquot of plasma sample, add 20 μL of Phenoxybenzamine-d5 working solution (e.g., 100 ng/mL in methanol) as the internal standard.
- Vortex mix for 10 seconds.
- Add 300 μL of acetonitrile to precipitate proteins.
- · Vortex mix vigorously for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase and inject into the LC-MS/MS system.

3.2 Liquid Chromatography Parameters

- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient:



o 0-0.5 min: 20% B

o 0.5-2.5 min: 20% to 95% B

o 2.5-3.5 min: 95% B

3.5-3.6 min: 95% to 20% B

o 3.6-5.0 min: 20% B

Injection Volume: 5 μL

• Column Temperature: 40°C

3.3 Mass Spectrometry Parameters

• Ionization Mode: Electrospray Ionization (ESI), Positive

Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (example):

Phenoxybenzamine: Q1: m/z 304.2 -> Q3: m/z 105.1

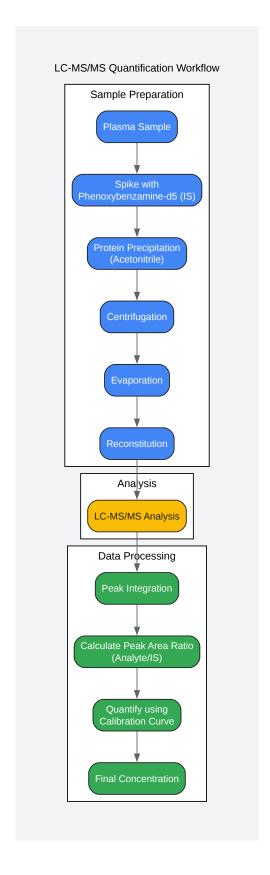
Phenoxybenzamine-d5: Q1: m/z 309.2 -> Q3: m/z 110.1

Collision Energy and other parameters: To be optimized for the specific instrument.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Phenoxybenzamine using **Phenoxybenzamine-d5** as an internal standard.





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Caption: Workflow for Phenoxybenzamine quantification with an internal standard.



Conclusion

Phenoxybenzamine-d5 is an indispensable tool for researchers requiring accurate and precise quantification of Phenoxybenzamine. Its commercial availability from multiple suppliers provides researchers with options to suit their specific needs. The provided technical information and experimental guidelines aim to streamline the integration of Phenoxybenzamine-d5 into analytical workflows, ultimately contributing to the generation of high-quality, reliable data in drug development and other research areas. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific information and adhere to good laboratory practices for optimal results.

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References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]
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